molecular formula C9H10N2 B1592950 1-methyl-1H-indol-4-amine CAS No. 85696-95-3

1-methyl-1H-indol-4-amine

Cat. No. B1592950
CAS RN: 85696-95-3
M. Wt: 146.19 g/mol
InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
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Description

1-Methyl-1H-Indol-4-amine (1MI) is a synthetic organic compound with a wide variety of applications in the scientific research and laboratory fields. It is a versatile compound, as it can be used as a building block for a variety of other compounds, and it can also be used as a reagent in various chemical reactions. 1MI is used in a variety of scientific research studies and laboratory experiments, as it has a number of biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Structural Evaluation

  • The synthesis of derivatives of 1-methyl-1H-indol-4-amine has been a subject of research, focusing on crystal structures and chemical properties. For instance, Kukuljan et al. (2016) reported the synthesis of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, exploring their structural aspects using methods like IR, 1H NMR, and X-Ray diffraction analysis (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Synthesis Techniques

  • Melkonyan et al. (2008) demonstrated the synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate using Cu(I)-catalyzed intramolecular amination. This process was noted for its efficiency under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

Development of Pharmaceutical Agents

  • Research into 1-methyl-1H-indol-4-amine derivatives has also included exploration of their potential as pharmaceutical agents. Nguyen et al. (1990) synthesized derivatives with significant antitumor activity, demonstrating their potential as antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Enantioselective Synthesis

  • Lifchits and Charette (2008) detailed a Lewis acid-catalyzed method for the ring-opening of cyclopropanes with amine nucleophiles, which was applied in the synthesis of serotonin/norepinephrine reuptake inhibitors. This highlights the relevance of 1-methyl-1H-indol-4-amine in synthesizing complex pharmaceutical compounds (Lifchits & Charette, 2008).

Novel Synthesis Methods

  • Akbari and Faryabi (2023) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, indicating ongoing research into new synthesis methods for such compounds. This study emphasized the significance of functionalizing the α carbon of an iminium from tertiary amines (Akbari & Faryabi, 2023).

properties

IUPAC Name

1-methylindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJPFQQFJVNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623177
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indol-4-amine

CAS RN

85696-95-3
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the nitroindole (D9) (0.5 g; 2.8 mM) and 5% palladium on charcoal in ethanol (75 ml) was hydrogenated at 60 p.s.i. (4.14×105Pa) at room temperature for 2 h. Removal of the catalyst by filtration followed by evaporation of the solvent gave the title compound (0.44 g; 97%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wang, B Liu, Z Shao, J Zhou, A Shao, LH Zou… - Organic …, 2022 - ACS Publications
… Unfortunately, no desired products were isolated when substrates containing heteroaromatic moieties (such as 8-aminoquinoline, 1-methyl-1H-indol-4-amine, and benzo[b]thiophen-4-…
Number of citations: 11 pubs.acs.org
R Kumar, Y Khanna, P Kaushik… - Chemistry–An Asian …, 2023 - Wiley Online Library
… Unfortunately, no anticipated diamination were observed in case of heteroaromatic amines like 8-aminoquinoline, 1-methyl-1H-indol-4amine, and benzo[b]thiophen-4-amine when …
Number of citations: 2 onlinelibrary.wiley.com
DO Madukwe - 2023 - scholarcommons.sc.edu
The main focus of this dissertation is on the quantification of non-covalent interactions using molecular rotors and balances. While molecular rotors were used to measure kinetic effects …
Number of citations: 0 scholarcommons.sc.edu

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